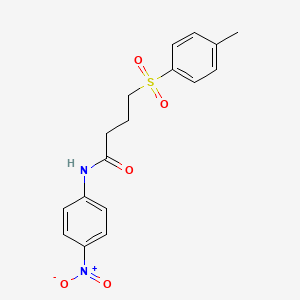![molecular formula C14H13N3O5S B2862804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 899954-96-2](/img/structure/B2862804.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is an intriguing and complex compound known for its multifaceted applications in scientific research. This molecule combines functionalities of benzo[d]isothiazoles, isoxazoles, and propanamides, contributing to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves multiple steps, including the formation of the isothiazole and isoxazole rings, followed by their subsequent coupling. A representative synthetic route might include:
Formation of the benzo[d]isothiazole core through cyclization reactions.
Oxidation to introduce the dioxido and oxo functionalities.
Synthesis of the 5-methylisoxazole moiety via cycloaddition reactions.
Coupling of the two main components under amide bond-forming conditions, typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimizing the above synthetic steps to improve yield and reduce cost. Catalysts and automated reaction setups are often employed to achieve higher efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions typically target the oxo groups, converting them to hydroxyl functionalities under mild conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various functional groups that can modify its properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts when necessary.
Major Products
The reactions often yield products with modified electronic properties, enhancing the compound's interaction with biological targets or changing its chemical reactivity.
Wissenschaftliche Forschungsanwendungen
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide has broad applications across various fields:
Chemistry: Utilized in studying reaction mechanisms, especially those involving heterocyclic compounds.
Biology: Serves as a probe for understanding enzyme interactions and signaling pathways.
Medicine: Potential use in drug discovery, targeting specific enzymes or receptors implicated in diseases.
Industry: Employed in the development of advanced materials due to its unique structural properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzyme active sites, inhibiting or modulating their activity. Pathways affected include those involving oxidative stress responses and inflammatory processes. Its molecular targets often include key proteins involved in these pathways, such as kinases and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds with similar structures, this molecule's unique combination of isothiazole and isoxazole rings, along with the propanamide linkage, provides distinct chemical and biological properties.
Similar Compounds
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylisoxazol-5-yl)prop-2-enamide
2-(5-methylisoxazol-3-yl)-3-(1,1-dioxo-3-oxobenzo[d]isothiazol-2-yl)propanamide
N-(3-chloro-5-methylisoxazol-4-yl)-3-(1,1-dioxo-1,2-benzisothiazol-3-yl)propanamide
These compounds share structural motifs but differ in the positioning and nature of functional groups, leading to variations in their chemical behavior and biological activity. This compound’s specific structural configuration imparts its distinctiveness, making it a valuable subject of study.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-8-12(16-22-9)15-13(18)6-7-17-14(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENNWXDEHRYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)
![2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2862724.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
